2-Bromo-6-methoxy-1,2,3,4-tetrahydronaphthalen-1-ol
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Description
2-Bromo-6-methoxy-1,2,3,4-tetrahydronaphthalen-1-ol is a chemical compound with the molecular formula C11H13BrO2 . It is a derivative of 6-Methoxy-1,2,3,4-tetrahydronaphthalen-1-ol .
Molecular Structure Analysis
The molecular structure of 2-Bromo-6-methoxy-1,2,3,4-tetrahydronaphthalen-1-ol can be represented by the SMILES stringCOC1=CC=C2C(CCCC2=C1)O
. This indicates that the molecule contains a methoxy group (OCH3) and a hydroxyl group (OH) attached to a tetrahydronaphthalene ring, with a bromine atom also attached to the ring . Physical And Chemical Properties Analysis
The physical and chemical properties of 2-Bromo-6-methoxy-1,2,3,4-tetrahydronaphthalen-1-ol are not fully detailed in the available resources. It is known that the compound has a molecular weight of 257.12 .Scientific Research Applications
Synthesis and Chemical Properties
Synthesis and Biological Activity : A study by Öztaşkın, Göksu, and SeÇen (2011) presents the synthesis of a biologically active compound, 5-Methoxy-1,2,3,4-tetrahydronaphthalen-2-amine, from 2-naphthoic acid. This synthesis involves bromination, esterification, and other steps, demonstrating the chemical versatility of related tetrahydronaphthalene compounds (Öztaşkın, Göksu, & SeÇen, 2011).
Regio- and Stereochemical Analysis : Research by Balani et al. (1983) on the resolution of cyclic trans-bromohydrin enantiomers, including those of tetrahydronaphthalene, highlights the importance of understanding stereochemistry in developing pharmaceuticals and other chemical applications (Balani et al., 1983).
Palladium(0) Coupling and Electrocyclic Ring Closure : Gilchrist and Summersell (1988) explored the use of 2-Bromo-1-vinyl-3,4-dihydronaphthalene in palladium(0) coupling and electrocyclic ring closure, which is relevant for the synthesis of complex organic compounds (Gilchrist & Summersell, 1988).
High-Temperature Bromination : Çakmak et al. (2000) investigated the high-temperature bromination of tetralin, a compound closely related to 2-Bromo-6-methoxy-tetrahydronaphthalen-1-ol, demonstrating its utility in creating derivatives with potential applications in material science and pharmaceuticals (Çakmak et al., 2000).
Spectroscopic and Analytical Studies
- Spectroscopic Investigation : A study by Arivazhagan, Kavitha, and Subhasini (2014) focused on the spectroscopic analysis of 6-methoxy-1,2,3,4-tetrahydronaphthalene, providing insights into its electronic structure and potential applications in material sciences (Arivazhagan, Kavitha, & Subhasini, 2014).
Chiral Synthesis and Applications
- Chiral Synthesis for Pharmaceutical Applications : Research by Orsini et al. (2002) on the chemoenzymatic synthesis of (2R)-2-amino-1,2,3,4-tetrahydronaphthalenes, including 2-amino-8-methoxy-tetrahydronaphthalene, highlights the importance of chiral synthesis in the development of pharmaceuticals (Orsini et al., 2002).
properties
IUPAC Name |
2-bromo-6-methoxy-1,2,3,4-tetrahydronaphthalen-1-ol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13BrO2/c1-14-8-3-4-9-7(6-8)2-5-10(12)11(9)13/h3-4,6,10-11,13H,2,5H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CSDLOOIGBHGMMI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)C(C(CC2)Br)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13BrO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.12 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Bromo-6-methoxy-1,2,3,4-tetrahydronaphthalen-1-ol |
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